3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 3-methoxyphenyl substituent at the pyrazole C3 position and a cyclopenta[c]pyridazinone moiety linked via an ethylamine spacer. The cyclopenta[c]pyridazinone core introduces conformational rigidity due to its fused bicyclic system, which may optimize binding to enzyme active sites such as kinases or proteases.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-25-19(13-18(23-25)14-5-3-7-16(11-14)29-2)21(28)22-9-10-26-20(27)12-15-6-4-8-17(15)24-26/h3,5,7,11-13H,4,6,8-10H2,1-2H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLICROCZDZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C(=O)C=C4CCCC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Molecular Formula
The molecular formula for this compound is .
Structural Characteristics
The compound features a complex structure with several functional groups that may contribute to its biological activity. The presence of the methoxyphenyl group and the cyclopentapyridazine moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Compounds with similar structural motifs have been tested for antimicrobial activity. For example, derivatives of pyrazoles have shown effectiveness against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often fall between 64 µg/mL to 256 µg/mL .
Anticancer Potential
There is growing evidence that pyrazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Some studies have reported that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. The specific activity of the target compound against different cancer types remains to be thoroughly investigated.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in pathological processes. For example, certain pyrazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
Study on Related Pyrazole Derivatives
A study examining a series of substituted pyrazoles found that compounds with electron-donating groups exhibited enhanced biological activity. The study highlighted that structural modifications could significantly influence the potency of these compounds against various biological targets .
Comparative Analysis Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, bicyclic pyrazolidinones derived from similar structures have shown effectiveness against bacterial strains and have been compared to traditional antibiotics like penicillins . The compound under discussion may share these properties due to its structural similarities.
Antiviral Activity
Compounds with a similar pyrazole framework have been investigated for their antiviral properties. Studies have shown that certain pyrazole derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and HIV. The mechanism often involves interference with viral enzymes or replication processes .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds that contain similar functional groups have been found to reduce inflammation markers in vitro and in vivo, suggesting that the compound could be explored for therapeutic use in inflammatory diseases .
Therapeutic Applications
Given its structural characteristics, 3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide may be investigated for applications in:
- Cancer Treatment : Similar compounds have shown promise as anti-cancer agents by inducing apoptosis in cancer cells.
- Neurological Disorders : Some derivatives are being studied for their neuroprotective effects and potential in treating Alzheimer’s disease and other neurodegenerative conditions .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, one compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive bacteria. This suggests that modifications to the structure could enhance activity against resistant strains .
Study 2: Antiviral Screening
Another investigation screened several pyrazole-based compounds for antiviral activity against HCV. Results indicated that certain modifications led to significant reductions in viral load in cell cultures, warranting further exploration into structure-activity relationships (SAR) for optimizing efficacy .
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Based Chemistry
Pyrazole derivatives are widely explored for their bioactivity. Key structural analogues include:
Key Observations :
- The target compound’s cyclopenta[c]pyridazinone moiety confers greater conformational rigidity compared to pyran or thiophene cores in analogues 11a/b and 7a/b . This rigidity may enhance target selectivity by reducing entropic penalties during binding.
- The 3-methoxyphenyl group likely increases membrane permeability compared to phenyl or thiophene-based substituents in analogues, as methoxy groups balance lipophilicity and solubility .
Docking Efficiency and Chemical Space
highlights Chemical Space Docking (CSD) as a method to prioritize compounds with favorable docking scores. The target compound’s cyclopenta[c]pyridazinone scaffold may occupy a unique chemical subspace that bypasses filtering protocols (e.g., building-block prioritization) described in . Compared to fully enumerated libraries, CSD enriches for compounds with optimal steric and electronic profiles, suggesting the target’s structure is pre-optimized for interactions with targets like ROCK1 kinase .
Conformational Analysis of the Cyclopenta[c]pyridazinone Ring
Cremer-Pople puckering coordinates () quantify nonplanar ring conformations. The cyclopenta[c]pyridazinone ring in the target compound likely adopts a puckered conformation (amplitude q ≠ 0) to minimize strain. This contrasts with planar pyran or thiophene rings in analogues 11a/b and 7a/b. Puckering may enhance binding to targets requiring complementary nonplanar surfaces, such as ATP-binding pockets in kinases .
Critical Differences :
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. Acetoacetic ester (ethyl acetoacetate) serves as the starting material, reacting with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester. Subsequent treatment with hydrazine hydrate yields ethyl 1H-pyrazole-4-carboxylate (Scheme 1).
Modification for 3-Methoxyphenyl Substituent :
To introduce the 3-methoxyphenyl group at position 3 of the pyrazole, a substituted α,β-unsaturated ketone is required. 3-Methoxyacetophenone undergoes condensation with ethyl formate in the presence of sodium hydride, generating the corresponding ethoxymethylene intermediate. Hydrazine cyclization then affords ethyl 1H-pyrazole-5-carboxylate with the 3-methoxyphenyl group.
Methylation and Saponification
- Methylation : The pyrazole nitrogen at position 1 is methylated using dimethyl sulfate in alkaline conditions to yield ethyl 1-methyl-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate.
- Saponification : Hydrolysis with aqueous NaOH followed by acidification (HCl) produces 1-methyl-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.
Synthesis of 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine
Construction of the Cyclopenta[c]pyridazinone Core
The bicyclic system is synthesized via cyclocondensation of a 1,4-diketone with hydrazine. Cyclopentane-1,3-dione reacts with hydrazine hydrate under acidic conditions to form 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine (Scheme 2).
Introduction of the Ethylamine Side Chain
- Mannich Reaction : The pyridazinone undergoes a Mannich reaction with formaldehyde and ethylamine hydrochloride to install the ethylamine moiety at position 2. This step requires careful temperature control (0–5°C) to avoid over-alkylation.
- Reduction : If the Mannich reaction yields a secondary amine, catalytic hydrogenation (H₂/Pd-C) reduces it to the primary amine.
Coupling of Pyrazole Carboxylic Acid and Pyridazinone Ethylamine
Activation of the Carboxylic Acid
The pyrazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed under vacuum to yield 1-methyl-3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl chloride.
Amide Bond Formation
The acid chloride reacts with 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target carboxamide after purification via recrystallization.
Optimization and Characterization
Reaction Conditions
Q & A
Q. Q1. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of pyrazole and cyclopenta[c]pyridazine precursors. Key steps include:
- Reaction Optimization : Use TLC to monitor intermediate formation (e.g., coupling of methoxyphenyl and pyrazole moieties) and adjust solvent polarity (e.g., THF/water mixtures) to improve yield .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing unreacted starting materials and side products .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR, focusing on peaks for the methoxyphenyl (δ ~3.8 ppm) and pyridazinone carbonyl (δ ~170 ppm) groups .
Q. Q2. How can spectroscopic data resolve structural ambiguities in this compound?
Methodological Answer: Ambiguities (e.g., regiochemistry of substituents on the pyrazole ring) are resolved by:
- 2D NMR : NOESY correlations can confirm spatial proximity between the methyl group (δ ~3.3 ppm) and adjacent pyrazole protons .
- IR Spectroscopy : Stretching frequencies for the carboxamide (1650–1680 cm) and pyridazinone carbonyl (1700–1750 cm) distinguish overlapping functional groups .
- X-ray Crystallography : Determines bond angles and torsional strain in the cyclopenta[c]pyridazine ring, which influence conformational stability .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
- MD Simulations : Assess binding stability over 100 ns trajectories, analyzing RMSD values (<2 Å for stable complexes) .
- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities, correlating with experimental IC values from enzyme inhibition assays .
Q. Q4. How do contradictory bioactivity results arise across studies, and how can they be reconciled?
Methodological Answer: Contradictions may stem from:
- Assay Variability : Compare results from orthogonal assays (e.g., cell viability vs. target-specific ELISA). For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration differences .
- Structural Degradation : Stability studies under physiological pH (e.g., PBS buffer at pH 7.4) identify hydrolytic cleavage of the carboxamide group, which reduces potency over time .
- Metabolite Interference : LC-MS/MS profiling of cell lysates detects metabolites (e.g., demethylated methoxyphenyl derivatives) that may act as partial agonists .
Q. Q5. What experimental design strategies optimize reaction yield while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to test variables like temperature (50–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. acetonitrile). Response surface models identify optimal conditions .
- In Situ Monitoring : ReactIR tracks carbonyl intermediate formation, allowing real-time adjustment of reaction time .
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Q. Q6. How can structure-activity relationships (SARs) guide the development of derivatives with improved potency?
Methodological Answer:
- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the methoxyphenyl ring to enhance target binding via hydrophobic interactions .
- Bioisosteric Replacement : Substitute the cyclopenta[c]pyridazine moiety with tetrahydroisoquinoline to improve solubility while retaining activity .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-relevant proteins .
Q. Q7. What analytical techniques resolve challenges in quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a deuterated internal standard (e.g., -methoxyphenyl analog) to correct for matrix effects in plasma .
- Microscopy Techniques : Confocal imaging with fluorescently tagged analogs (e.g., BODIPY conjugates) localizes the compound in cellular compartments .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to immobilized targets, providing / values for pharmacokinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
